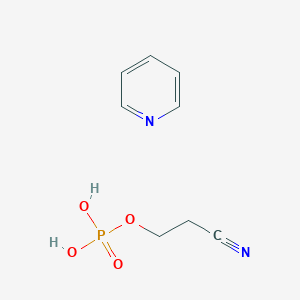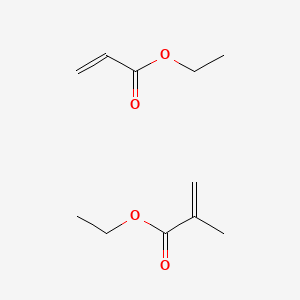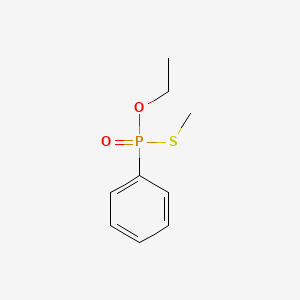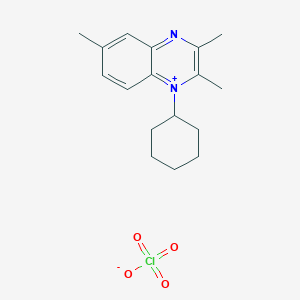![molecular formula C9H14O4 B14628552 Dimethyl 2,2'-[(1R,2S)-cyclopropane-1,2-diyl]diacetate CAS No. 54281-40-2](/img/structure/B14628552.png)
Dimethyl 2,2'-[(1R,2S)-cyclopropane-1,2-diyl]diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,2’-[(1R,2S)-cyclopropane-1,2-diyl]diacetate is an organic compound with the molecular formula C12H18O4. This compound features a cyclopropane ring substituted with two acetate groups, making it a unique structure in organic chemistry. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-[(1R,2S)-cyclopropane-1,2-diyl]diacetate typically involves the cyclopropanation of a suitable precursor followed by esterification. One common method involves the reaction of a cyclopropane derivative with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of Dimethyl 2,2’-[(1R,2S)-cyclopropane-1,2-diyl]diacetate may involve continuous flow reactors to optimize yield and purity. The use of high-throughput screening and automated systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,2’-[(1R,2S)-cyclopropane-1,2-diyl]diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted cyclopropane derivatives.
Applications De Recherche Scientifique
Dimethyl 2,2’-[(1R,2S)-cyclopropane-1,2-diyl]diacetate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dimethyl 2,2’-[(1R,2S)-cyclopropane-1,2-diyl]diacetate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release acetic acid and the corresponding cyclopropane derivative, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2,2’-[(1R,2S)-cyclohexane-1,2-diyl]diacetate
- Dimethyl 2,2’-[(1R,2S)-1,2-dimethylcyclohexane-1,2-diyl]diacetate
- Dimethyl 2,2’-[(1R,2S)-cyclobutane-1,2-diyl]diacetate
Uniqueness
Dimethyl 2,2’-[(1R,2S)-cyclopropane-1,2-diyl]diacetate is unique due to its cyclopropane ring, which imparts distinct chemical reactivity and stability compared to its cyclohexane and cyclobutane analogs. The strained three-membered ring in cyclopropane derivatives often leads to unique reaction pathways and products, making this compound valuable in synthetic chemistry and research applications.
Propriétés
Numéro CAS |
54281-40-2 |
|---|---|
Formule moléculaire |
C9H14O4 |
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
methyl 2-[(1R,2S)-2-(2-methoxy-2-oxoethyl)cyclopropyl]acetate |
InChI |
InChI=1S/C9H14O4/c1-12-8(10)4-6-3-7(6)5-9(11)13-2/h6-7H,3-5H2,1-2H3/t6-,7+ |
Clé InChI |
BRRICEBNLJZUMB-KNVOCYPGSA-N |
SMILES isomérique |
COC(=O)C[C@H]1C[C@H]1CC(=O)OC |
SMILES canonique |
COC(=O)CC1CC1CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl-](/img/structure/B14628481.png)
![1,6-Dimethyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14628482.png)

![7-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14628487.png)
![1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14628488.png)
![2-[4-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14628496.png)





